molecular formula C12H21NO B13596953 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol

Cat. No.: B13596953
M. Wt: 195.30 g/mol
InChI Key: UZACGZWDAMRXSU-UHFFFAOYSA-N
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Description

3-(Bicyclo[221]heptan-2-ylmethyl)pyrrolidin-3-ol is a complex organic compound characterized by a bicyclic structure fused with a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol typically involves multiple steps, starting from readily available precursors. One common approach is the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. Subsequent steps involve functional group transformations to introduce the pyrrolidine ring and the hydroxyl group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring consistent quality and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or sulfonates are employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce various alcohols. Substitution reactions can introduce new functional groups, enhancing the compound’s chemical diversity.

Scientific Research Applications

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.2.1]heptan-2-ol: Shares the bicyclic structure but lacks the pyrrolidine ring.

    Pyrrolidin-3-ol: Contains the pyrrolidine ring but lacks the bicyclic structure.

    Camphene hydrate: Another bicyclic compound with different functional groups.

Uniqueness

3-(Bicyclo[2.2.1]heptan-2-ylmethyl)pyrrolidin-3-ol is unique due to its combination of a bicyclic structure and a pyrrolidine ring, which imparts distinct chemical properties and potential applications. This dual structural feature sets it apart from other similar compounds, making it a valuable compound for various scientific investigations.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

3-(2-bicyclo[2.2.1]heptanylmethyl)pyrrolidin-3-ol

InChI

InChI=1S/C12H21NO/c14-12(3-4-13-8-12)7-11-6-9-1-2-10(11)5-9/h9-11,13-14H,1-8H2

InChI Key

UZACGZWDAMRXSU-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1CC2CC3(CCNC3)O

Origin of Product

United States

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